5-chloro-N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
5-Chloro-N-[(furan-2-yl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(furan-2-yl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.
Chlorination: The benzofuran ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Furan Ring Attachment: The furan ring is introduced through a coupling reaction, often using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with the chlorinated benzofuran.
Pyridine Ring Attachment: The pyridine ring is attached through another coupling reaction, typically using a palladium-catalyzed cross-coupling reaction.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the benzofuran is reacted with an amine derivative of the pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[(furan-2-yl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
5-Chloro-N-[(furan-2-yl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(furan-2-yl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-N-(2-pyridyl)-benzofuran-2-carboxamide
- 5-Chloro-3-methyl-N-(2-pyridyl)-benzofuran-2-carboxamide
- N-(2-furylmethyl)-3-methyl-N-(2-pyridyl)-benzofuran-2-carboxamide
Uniqueness
5-Chloro-N-[(furan-2-yl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H15ClN2O3 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H15ClN2O3/c1-13-16-11-14(21)7-8-17(16)26-19(13)20(24)23(12-15-5-4-10-25-15)18-6-2-3-9-22-18/h2-11H,12H2,1H3 |
InChI Key |
TZEFMNCCHHLWNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
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